molecular formula C12H12N2O B1452400 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1214622-41-9

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Cat. No. B1452400
M. Wt: 200.24 g/mol
InChI Key: DYSQYFPOHHSBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine with carbonyl compounds . In one study, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole compounds, including “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde”, are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” can be inferred from similar pyrazole compounds. For instance, pyrazole compounds are typically characterized by their aromaticity, nitrogen content, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : Research has focused on synthesizing heterocyclic compounds using 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde and related pyrazole derivatives as key intermediates. For example, derivatives have been used in the modification of Hantzsch reactions to produce compounds with potential biological activities (Dzvinchuk, 2007). Another study reported the preparation of hydrazone derivatives containing pyrazole rings, demonstrating moderate fungicidal activity, showcasing the compound's utility in synthesizing biologically active molecules (Yang, 2008).

Catalysis and Chemical Reactions : Palladium(II) complexes bearing pyrazole-based Schiff base ligands synthesized from reactions involving substituted benzaldehydes have shown cytotoxic effects against certain cancer cell lines, indicating their potential in medicinal chemistry (Abu-Surrah et al., 2010). Similarly, research on metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands has contributed to the understanding of their chemical and physical properties, which could be relevant for material science applications (Guerrero et al., 2008).

Biological Applications

Antimicrobial and Antitumor Activities : Compounds synthesized from pyrazole derivatives, including those related to 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, have been evaluated for their antimicrobial properties. For instance, novel isoxazoline-incorporated pyrrole derivatives have shown in vitro antibacterial activity (Kumar et al., 2017). Another study involving the synthesis and characterization of Schiff base compounds has demonstrated their potential in steel corrosion inhibition, indirectly highlighting the chemical versatility of pyrazole derivatives (Emregül & Hayvalı, 2006).

Material Science

Photophysical and Chemosensor Applications : Pyrazoline derivatives have been synthesized and explored for their photophysical properties and potential as fluorescent chemosensors for metal ion detection. This application is crucial for developing new materials with sensory capabilities for environmental or biomedical monitoring (Khan, 2020).

Future Directions

Future research on “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” and similar compounds could focus on further elucidating their mechanisms of action, exploring their potential applications in various fields such as medicine and agriculture, and developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

3,4-dimethyl-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQYFPOHHSBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 2
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 4
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.